4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound’s systematic name is 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one . Quite a mouthful, isn’t it? Let’s dissect it:
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Core Structure: : The core structure consists of a pyrrolone ring (a five-membered ring containing nitrogen) fused with two benzodioxin moieties (heterocyclic rings containing oxygen atoms). The compound also features a morpholine side chain.
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Functional Groups: : Notable functional groups include a carbonyl group (C=O), hydroxyl group (OH), and methoxy groups (OCH3).
Preparation Methods
Synthetic Routes:
Industrial Production:
Limited Information: Industrial-scale production methods for this compound remain scarce. Researchers often synthesize it in the lab for specialized applications.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions due to its functional groups (e.g., hydroxyl and carbonyl). detailed studies are lacking.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation, reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) may be employed.
Reductive Conditions: Reduction could involve hydride reagents (e.g., lithium aluminum hydride, LiAlH4).
Major Products:
Metabolites: In biological systems, the compound may undergo metabolism, leading to various metabolites. These could include hydroxylated or demethylated forms.
Scientific Research Applications
This compound has piqued the interest of researchers across various fields:
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Medicine and Pharmacology
Anticancer Potential: Investigations suggest that it might exhibit antitumor activity. Researchers explore its effects on cancer cell lines.
Anti-inflammatory Properties: The compound’s anti-inflammatory potential warrants further study.
Neuroprotection: Some studies hint at neuroprotective effects, making it relevant for neurological disorders.
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Chemistry and Material Science
Building Blocks: Researchers use it as a building block for designing novel molecules.
Drug Discovery: Its unique structure inspires drug discovery efforts.
Mechanism of Action
Molecular Targets: The compound likely interacts with specific cellular proteins or enzymes, influencing cellular processes.
Pathways: Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Its intricate structure sets it apart from other compounds.
Similar Compounds: While no direct analogs exist, related benzodioxin-containing molecules are studied for similar properties.
Properties
Molecular Formula |
C28H30N2O10 |
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Molecular Weight |
554.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H30N2O10/c1-34-25-17(14-20-26(27(25)35-2)40-15-39-20)22-21(23(31)16-3-4-18-19(13-16)38-12-11-37-18)24(32)28(33)30(22)6-5-29-7-9-36-10-8-29/h3-4,13-14,22,31H,5-12,15H2,1-2H3/b23-21+ |
InChI Key |
GFTMJKAINNQHMV-XTQSDGFTSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1C3/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C(=O)N3CCN6CCOCC6)OCO2)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1C3C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C(=O)N3CCN6CCOCC6)OCO2)OC |
Origin of Product |
United States |
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